molecular formula C13H16O4 B044425 Adipic acid monobenzyl ester CAS No. 40542-90-3

Adipic acid monobenzyl ester

Cat. No. B044425
M. Wt: 236.26 g/mol
InChI Key: CQSWISNVQPOAEM-UHFFFAOYSA-N
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Patent
US08334324B2

Procedure details

DOWEX® 50W-X2 (2 g), benzyl formate (10 mL, mol), and adipic acid (2 g, mol) were added to octane (10 mL). The mixture was refluxed for 4 hours at 100° C., and the crude product was purified via silica chromatography to yield a clear, colorless liquid (87% yield). 1H NMR (CDCl3) 1.59-1.78 (m, 4H, CH2CH2), 2.33-2.39 (m, 4H, CH2COOH), 5.09 (s, 2H, PhCH2), 7.25-7.30 (m, 5H, aromatic).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[CH:1]([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:2].C(O)(=O)[CH2:12][CH2:13][CH2:14][CH2:15][C:16]([OH:18])=[O:17]>CCCCCCCC>[CH2:4]([O:3][C:1](=[O:2])[CH2:12][CH2:13][CH2:14][CH2:15][C:16]([OH:18])=[O:17])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)OCC1=CC=CC=C1
Name
Quantity
2 g
Type
reactant
Smiles
C(CCCCC(=O)O)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
CCCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the crude product was purified via silica chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(CCCCC(=O)O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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